Cas no 86549-27-1 (ethyl 2,2-dimethylpent-4-enoate)

ethyl 2,2-dimethylpent-4-enoate structure
86549-27-1 structure
Produktname:ethyl 2,2-dimethylpent-4-enoate
CAS-Nr.:86549-27-1
MF:C9H16O2
MW:156.222143173218
CID:2126114
PubChem ID:13111079

ethyl 2,2-dimethylpent-4-enoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • ethyl 2,2-dimethylpent-4-enoate
    • 2,2-dimethylpent-4-enoic acid ethyl ester
    • Ethyl 2,2-dimethyl-4-pentenoate
    • ETHYL2,2-DIMETHYLPENT-4-ENOATE
    • BS-45340
    • 86549-27-1
    • CS-0187791
    • MFCD06204645
    • AKOS006294004
    • SY317614
    • DA-01968
    • SCHEMBL4548473
    • MDL: MFCD06204645
    • Inchi: 1S/C9H16O2/c1-5-7-9(3,4)8(10)11-6-2/h5H,1,6-7H2,2-4H3
    • InChI-Schlüssel: HZVDMEDBEMVERD-UHFFFAOYSA-N
    • Lächelt: O=C(C(CC=C)(C)C)OCC

Berechnete Eigenschaften

  • Genaue Masse: 156.11500
  • Monoisotopenmasse: 156.115029749g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 148
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 26.3Ų

Experimentelle Eigenschaften

  • PSA: 26.30000
  • LogP: 2.15180

ethyl 2,2-dimethylpent-4-enoate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258461-1g
Ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
1g
¥968.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258461-5g
Ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
5g
¥3389.00 2024-04-28
Aaron
AR00H4AA-100mg
Ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
100mg
$27.00 2025-02-12
Aaron
AR00H4AA-5g
Ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
5g
$387.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258461-250mg
Ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
250mg
¥386.00 2024-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X44995-1g
Ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
1g
¥468.0 2023-09-05
eNovation Chemicals LLC
Y1225634-5g
Ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
5g
$400 2024-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X44995-250mg
Ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
250mg
¥156.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X44995-5g
Ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
5g
¥1874.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FH584-1g
ethyl 2,2-dimethylpent-4-enoate
86549-27-1 95%
1g
853.0CNY 2021-07-17

ethyl 2,2-dimethylpent-4-enoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Zincate(2-), tetrakis(1,1-dimethylethyl)-, lithium (1:2), (T-4)- Solvents: Tetrahydrofuran ;  0.5 h, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  rt
Referenz
Generation of Carbanions through Stibine-Metal and Bismuthine-Metal Exchange Reactions and Its Applications to Precision Synthesis of ω-End-Functionalized Polymers
Kayahara, Eiichi; et al, Chemistry - A European Journal, 2011, 17(19), 5272-5280

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 h, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 -78 °C; 1 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water
Referenz
Bacteriochlorin syntheses - Status, problems, and exploration
Tran, Vy-Phuong; et al, Journal of Porphyrins and Phthalocyanines, 2023, 27(11), 1502-1551

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.3 Reagents: Water
Referenz
Neopentyl Esters as Robust Linkers for Introducing Functionality to Bis-MPA Dendrimers
Deng, Billy; et al, Macromolecules (Washington, 2022, 55(1), 270-275

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Palladium(1+), [2-(1H-imidazol-2-yl-κN3)-3-methylpyridine-κN](η3-2-propenyl)-, t… Solvents: Dimethyl sulfoxide
Referenz
Cyclopropanation of ketene silyl acetals with allylic acetates using η3-allylpalladium-pyridinylimidazole catalysts
Satake, Akiharu; et al, Chemistry Letters, 1999, (1), 49-50

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Synthesis of alkenes by π-allyl substitution
Sartori, G.; et al, Science of Synthesis, 2010, 47, 517-547

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Carboxylic acid esters: synthesis with retention of the functional group
Zhang, M.; et al, Science of Synthesis, 2006, 20, 863-946

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Palladium(1+), [2-(5-methyl-1H-pyrazol-3-yl-κN2)pyridine-κN](η3-2-propen-1-yl)-,… Solvents: Dimethyl sulfoxide
Referenz
Novel η3-Allylpalladium-Pyridinylpyrazole Complex: Synthesis, Reactivity, and Catalytic Activity for Cyclopropanation of Ketene Silyl Acetal with Allylic Acetates
Satake, Akiharu; et al, Journal of the American Chemical Society, 1998, 120(40), 10391-10396

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Hexamethyltriethylenetetramine ,  Copper bromide (CuBr) Solvents: Tetrahydrofuran ;  0 °C → 60 °C; 24 h, 60 °C
Referenz
Synthesis of Loop Poly(Methyl Methacrylate) Brushes via Chain-End Postpolymerization Modification
Mocny, Piotr; et al, Macromolecules (Washington, 2019, 52(21), 8394-8403

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -50 °C; 30 min, -50 °C
1.2 -50 °C; -50 °C → rt; 18 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Intramolecular hydroalkoxylation in Bronsted acidic ionic liquids and its application to the synthesis of (±)-centrolobine
Jeong, Yun-Kyung; et al, Organic & Biomolecular Chemistry, 2011, 9(2), 374-378

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Chromium chloride (CrCl3) Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: N-Methyl-2-pyrrolidone
1.3 Reagents: Water ,  Ammonium chloride
Referenz
Reductive Generation of Enolates Using a Chromium(III) Ate-Type Reagent as a Reductant and Reactions of the Enolates with Electrophiles
Hojo, Makoto; et al, Organometallics, 2001, 20(24), 5014-5016

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Synthesis of alkenes by π-allyl substitution
Sartori, G.; et al, Science of Synthesis, 2010, 47, 517-547

ethyl 2,2-dimethylpent-4-enoate Raw materials

ethyl 2,2-dimethylpent-4-enoate Preparation Products

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